4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[3-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide
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Overview
Description
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE typically involves a multi-step process:
Formation of the Prop-2-en-1-yloxybenzaldehyde: This step involves the reaction of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.
Condensation Reaction: The prop-2-en-1-yloxybenzaldehyde is then condensed with 4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzohydrazide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action for N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- Indole derivatives
- Imidazole containing compounds
Uniqueness
N’-[(E)-[3-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZOHYDRAZIDE is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile framework for various chemical modifications and applications.
Properties
Molecular Formula |
C27H27N3O2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C27H27N3O2/c1-2-16-32-26-9-5-6-22(17-26)18-28-29-27(31)24-12-10-21(11-13-24)19-30-15-14-23-7-3-4-8-25(23)20-30/h2-13,17-18H,1,14-16,19-20H2,(H,29,31)/b28-18+ |
InChI Key |
CSCOHSFUYYRDHM-MTDXEUNCSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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